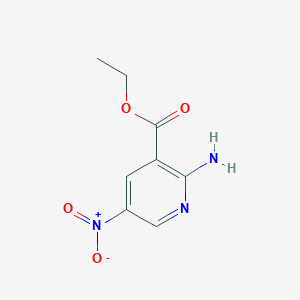Ethyl 2-amino-5-nitronicotinate
CAS No.: 88312-65-6
Cat. No.: VC3838937
Molecular Formula: C8H9N3O4
Molecular Weight: 211.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88312-65-6 |
|---|---|
| Molecular Formula | C8H9N3O4 |
| Molecular Weight | 211.17 g/mol |
| IUPAC Name | ethyl 2-amino-5-nitropyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H9N3O4/c1-2-15-8(12)6-3-5(11(13)14)4-10-7(6)9/h3-4H,2H2,1H3,(H2,9,10) |
| Standard InChI Key | IXVHWCFQORHXNA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N |
| Canonical SMILES | CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Features
Ethyl 2-amino-5-nitronicotinate belongs to the class of nitropyridinecarboxylates. Its molecular formula is C₈H₉N₃O₄, with a molecular weight of 211.17 g/mol . Key structural attributes include:
-
A pyridine ring substituted with an amino group at position 2 and a nitro group at position 5.
-
An ethyl ester moiety at position 3, enhancing solubility in organic solvents.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉N₃O₄ | |
| Molecular Weight | 211.17 g/mol | |
| CAS Number | 88312-65-6 | |
| SMILES Notation | CCOC(=O)C1=C(N)C=CC(=C1)N+[O-] | |
| InChI Key | OUMPFIBIUJBCAH-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
The synthesis of ethyl 2-amino-5-nitronicotinate typically involves regioselective nitration and esterification strategies:
Nitration of Pyridine Derivatives
Nitration of 2-aminonicotinic acid derivatives using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate generates the nitro-substituted intermediate. For example:
-
Regioselective nitration at position 5 is achieved under controlled temperatures (-5°C to 10°C) to minimize byproducts .
-
Protection of the amino group with acetyl or ethyl moieties enhances reaction selectivity .
Esterification
Subsequent esterification with ethanol in the presence of acid catalysts (e.g., H₂SO₄) yields the ethyl ester. This step is critical for improving solubility and stability .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitration | HNO₃ (99%), H₂SO₄, -5°C | 68% | |
| Esterification | Ethanol, H₂SO₄, reflux | 85% |
Chemical and Physical Properties
Solubility and Stability
-
Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol .
-
Stability: Sensitive to light and moisture; requires storage in dark, airtight containers .
Spectroscopic Data
-
IR Spectroscopy: Peaks at 1684 cm⁻¹ (C=O ester), 1550 cm⁻¹ (N-O nitro), and 3364 cm⁻¹ (N-H amino) .
-
¹H NMR: Signals at δ 1.18 ppm (triplet, CH₃), 4.07 ppm (quartet, OCH₂), and 6.91 ppm (singlet, NH₂) .
Applications in Pharmaceutical Chemistry
Anticancer Agent Synthesis
Ethyl 2-amino-5-nitronicotinate is a precursor for 7-ethyl-10-hydroxycamptothecin (SN-38), the active metabolite of irinotecan . Key steps include:
-
Friedländer condensation with trione derivatives to form the camptothecin core.
Antimicrobial Derivatives
Modification of the nitro group yields thiazole and oxadiazole derivatives with antimicrobial activity . For example:
-
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol exhibits IC₅₀ = 12 μM against Staphylococcus aureus .
Recent Advances and Research Directions
Catalytic Nitration
Recent studies explore zeolite-catalyzed nitration to improve regioselectivity and reduce waste . For instance, H-beta zeolite achieves 92% selectivity for 5-nitro isomers .
Bioconjugation Strategies
The amino group enables conjugation with antibodies for targeted drug delivery. A 2024 study demonstrated a 40% increase in tumor uptake using antibody-nicotinate conjugates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume